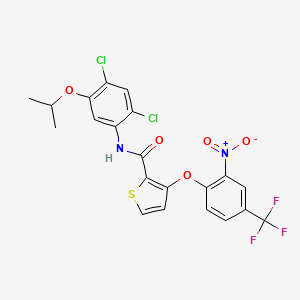
N-(2,4-Dichloro-5-isopropoxyphenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2,4-Dichloro-5-isopropoxyphenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide" is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including functional group transformations and coupling reactions. For instance, the synthesis of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, as mentioned in paper , involves the formation of amide bonds, which could be analogous to the synthesis of the target compound. Similarly, the synthesis of aromatic polyamides described in paper involves direct polycondensation, a method that could potentially be adapted for the synthesis of the target compound, considering its amide functional group.
Molecular Structure Analysis
The molecular structure of a compound is crucial for its chemical properties and biological activity. X-ray diffraction analysis, as used in paper for the structural determination of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, is a powerful technique that could also be employed to determine the precise molecular structure of the target compound. The crystal structure analysis performed in paper for diflunisal carboxamides provides an example of how intermolecular hydrogen bonding can influence the packing and stability of a compound, which is relevant for understanding the solid-state properties of the target compound.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and electronic structure. The antimicrobial activity of carboxamide derivatives reported in paper suggests that the amide group can play a significant role in biological interactions. The target compound's nitro and trifluoromethyl groups are also known to be reactive, which could affect its chemical behavior in various reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, thermal stability, and mechanical strength, are determined by its molecular structure. The polyamides discussed in paper exhibit good solubility in organic solvents and high thermal stability, properties that might be expected for the target compound due to the presence of aromatic and amide groups. The antioxidant activity of pyrrolidine carboxylic acid derivatives in paper highlights the importance of substituents on the phenyl ring, which could be relevant for the activity of the target compound.
科学的研究の応用
Synthesis and Spectroscopic Properties
Researchers have developed various acylthioureas with significant anti-pathogenic activity, particularly against strains capable of biofilm growth such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Crystal Structure Analysis
The crystal structure of certain carboxamides synthesized from anti-inflammatory drugs has been analyzed, providing insights into their molecular packing and stability, which are critical for designing drugs with desired properties (Zhong et al., 2010).
Insecticide Development
Compounds with structures similar to the query have shown effectiveness as insect development inhibitors, offering potential for controlling larval populations of certain mosquito species. This research highlights the applicability of such compounds in developing environmentally friendly pest control methods (Schaefer et al., 1978).
Material Science Applications
Research into novel diamines containing trifluoromethyl groups for the synthesis of polyamides and polyimides shows the potential of these compounds in creating materials with outstanding solubility, thermal stability, and mechanical properties. This is crucial for the development of high-performance polymers for various industrial applications (Lee & Kim, 2002).
Anticancer Research
Compounds structurally related to the query have been explored for their anticancer properties. Studies on thiocarbamide derivatives have shown significant activity against various human cancer cell lines, indicating their potential as leads in anticancer drug development (Pandey et al., 2019).
特性
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2F3N2O5S/c1-10(2)32-18-9-14(12(22)8-13(18)23)27-20(29)19-17(5-6-34-19)33-16-4-3-11(21(24,25)26)7-15(16)28(30)31/h3-10H,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXKQOUFFJWCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dichloro-5-isopropoxyphenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-phenylpropanamide](/img/structure/B2550085.png)
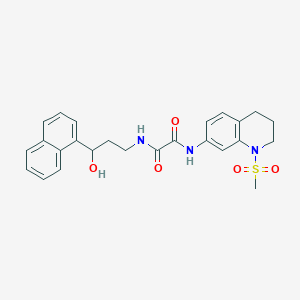
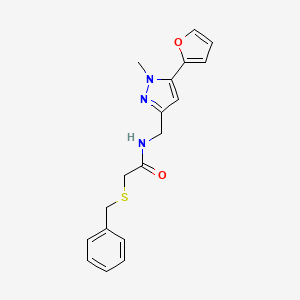
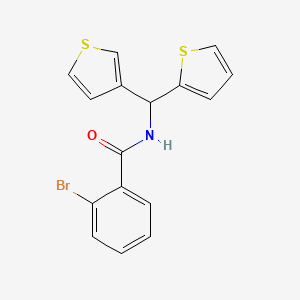
![2-((6-((4-bromophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2550090.png)
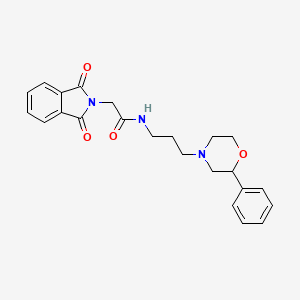
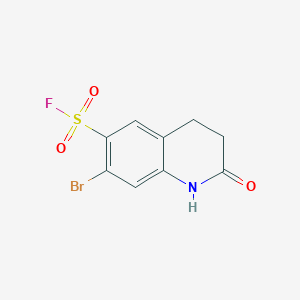
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2550097.png)
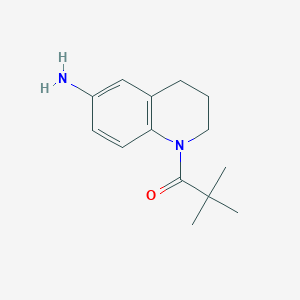


![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2550104.png)
![2-(methylsulfanyl)-N-{3-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2550106.png)